molecular formula C9H12FNO B1397778 4-Fluoro-3-(propan-2-yloxy)aniline CAS No. 1187967-63-0

4-Fluoro-3-(propan-2-yloxy)aniline

Cat. No. B1397778
M. Wt: 169.2 g/mol
InChI Key: QEWMDMFJXMGNBB-UHFFFAOYSA-N
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Description

“4-Fluoro-3-(propan-2-yloxy)aniline” is an organic compound with the molecular formula C9H12FNO . It is a derivative of aniline, which is a primary amine that consists of a benzene bearing a single amino substituent .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-3-(propan-2-yloxy)aniline” consists of a benzene ring substituted with a fluoro group, an amino group, and a propan-2-yloxy group . The InChI code for this compound is 1S/C9H12FNO/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6H,11H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical form of “4-Fluoro-3-(propan-2-yloxy)aniline” is a liquid . Its molecular weight is 169.2 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

  • Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid

    • Scientific Field : Organic Chemistry
    • Application Summary : This research describes the first total synthesis of an unprecedented indolyl derivative bearing a 1,2-propanediol moiety .
    • Methods of Application : The key step in the total synthesis involved the isomerization of 3-alkoxyindolines through indolenium intermediates .
    • Results or Outcomes : The 1H, 13C-NMR, IR, and HRMS spectra of the synthetic compound drastically differed from those of the originally reported structure, suggesting that the natural product requires revision .
  • Docking and Quantitative Structure–Activity Relationship Studies for c-Met Kinase Inhibitors

    • Scientific Field : Molecular Design
    • Application Summary : This study performed docking of various aniline derivatives complexed with c-Met kinase to study the orientations and preferred active conformations of these inhibitors .
    • Methods of Application : Docking helped to analyze the molecular features which contribute to a high inhibitory activity for the studied compounds .
    • Results or Outcomes : The predicted biological activities of the c-Met kinase inhibitors were obtained using quantitative structure–activity relationship (QSAR) methods .
  • Synthesis of Podophyllotoxin Derivatives

    • Scientific Field : Medicinal Chemistry
    • Application Summary : This research involves the synthesis and biological evaluation of 4β-N-acetylamino substituted podophyllotoxin derivatives .
    • Methods of Application : The synthesis involves the use of 4-fluoroaniline as a precursor .
    • Results or Outcomes : The synthesized compounds were evaluated for their anticancer properties .
  • Production of Ligands for Homogeneous Catalysis

    • Scientific Field : Catalysis
    • Application Summary : This study involves the use of 4-fluoroaniline in the production of ligands for homogeneous catalysis .
    • Methods of Application : The production involves the use of titanium complexes having fluorine-containing phenoxy–imine chelate ligands .
    • Results or Outcomes : The study resulted in the development of a new method for the living polymerization of ethylene .
  • Synthesis of Fluoroimide

    • Scientific Field : Medicinal Chemistry
    • Application Summary : 4-Fluoroaniline is used as a precursor to the fungicide fluoroimide .
    • Methods of Application : The synthesis involves the use of 4-fluoroaniline .
    • Results or Outcomes : The synthesized compound, fluoroimide, is used as a fungicide .
  • Production of Parafluorofentanyl

    • Scientific Field : Medicinal Chemistry
    • Application Summary : 4-Fluoroaniline is used as a precursor to the fentanyl analogue parafluorofentanyl .
    • Methods of Application : The production involves the use of 4-fluoroaniline .
    • Results or Outcomes : The synthesized compound, parafluorofentanyl, is a potent opioid analgesic .

Safety And Hazards

The safety information for “4-Fluoro-3-(propan-2-yloxy)aniline” indicates that it may be harmful if swallowed and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-fluoro-3-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWMDMFJXMGNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(propan-2-yloxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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